molecular formula C20H23N5OS B2953276 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448077-10-8

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2953276
CAS No.: 1448077-10-8
M. Wt: 381.5
InChI Key: NOERSZYMCGNRCF-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a carboxamide group. The indazole moiety is substituted with a cyclopentyl group and a tetrahydroindazole scaffold, which likely influences its electronic and steric properties.

Properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c26-20(13-9-10-16-17(11-13)24-27-23-16)21-12-18-15-7-3-4-8-19(15)25(22-18)14-5-1-2-6-14/h9-11,14H,1-8,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOERSZYMCGNRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a unique scaffold that includes:

  • Cyclopentyl group : Enhances lipophilicity and potentially improves bioavailability.
  • Tetrahydroindazole moiety : Known for various pharmacological activities.
  • Thiadiazole ring : Associated with numerous biological activities including antimicrobial and anti-inflammatory effects.

The molecular formula is C20H24N4O2SC_{20}H_{24}N_{4}O_{2}S with a molecular weight of approximately 396.49 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroindazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Cyclopentyl Group : Alkylation reactions are used to introduce this group.
  • Coupling with Thiadiazole : The final step involves coupling the tetrahydroindazole derivative with benzo[c][1,2,5]thiadiazole.

Pharmacological Studies

Research indicates that compounds containing thiadiazole rings exhibit a range of biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial properties. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth by targeting specific metabolic pathways .
  • Anti-inflammatory Effects : Compounds with a thiadiazole moiety have been evaluated for their anti-inflammatory properties in various models. They often exhibit comparable efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • CNS Activity : The tetrahydroindazole part of the molecule suggests potential central nervous system (CNS) activity. Some analogs have been studied for their effects on neurotransmitter systems and may hold promise in treating anxiety and depression .

Case Studies

A few notable studies highlight the biological activity of related compounds:

StudyCompoundFindings
Kim et al., 20151H-indazole derivativesDemonstrated neuroprotective effects and potential for treating neurodegenerative diseases .
Getnet et al., 2010Thiadiazole derivativesShowed significant anti-inflammatory activity in murine models .
Nakawaga et al., 2016Indazole-based compoundsInvestigated for their role in modulating immune responses and showed promising results in enhancing T-cell activity .

Comparison with Similar Compounds

N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide

This compound shares the 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl substituent but replaces the benzo-thiadiazole carboxamide with a sulfanyl-acetamide group. Its molecular formula is C21H26FN3OS (MW: 387.514), and it may exhibit distinct solubility or binding properties due to the fluorine and sulfur atoms .

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

This analog retains the benzo-thiadiazole carboxamide moiety but substitutes the indazole group with a pyridinyl-triazole unit.

Comparative Analysis

Parameter Target Compound Compound Compound
Molecular Formula C21H22N6OS (hypothetical) C21H26FN3OS C15H11N7OS
Molecular Weight ~410 (estimated) 387.514 337.4
Core Structure Benzo[c][1,2,5]thiadiazole Acetamide with sulfanyl group Benzo[c][1,2,5]thiadiazole
Substituent Cyclopentyl-tetrahydroindazole Cyclopentyl-tetrahydroindazole Pyridinyl-triazole
Key Functional Groups Carboxamide, indazole Sulfanyl, acetamide Carboxamide, triazole

Implications of Structural Differences

  • Bioactivity : The pyridinyl-triazole substituent in ’s compound may enhance hydrogen-bonding interactions in biological systems, whereas the cyclopentyl group in the target compound could improve lipid membrane permeability .

Pharmacological Potential

While direct data for the target compound are unavailable, highlights the relevance of indazole and thiazole derivatives in synthesizing bioactive molecules. For example, tetrahydroindazole derivatives are frequently explored as kinase inhibitors or anti-inflammatory agents . The benzo-thiadiazole carboxamide group in ’s compound may similarly target enzymes or receptors requiring planar, aromatic binding sites.

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